molecular formula C18H13F2N3O2 B2596185 N'-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 478062-96-3

N'-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Cat. No. B2596185
CAS RN: 478062-96-3
M. Wt: 341.318
InChI Key: JAKATTHEVKJQLA-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs. In

Scientific Research Applications

Catalysis

Research has demonstrated the versatility of NHC ligands in catalysis. Xiao-Wei Xie and H. Huynh (2015) synthesized mixed NHC/phosphine complexes capable of catalyzing dehydrogenative amidation and amination through the coupling of simple alcohols with amines. This selectivity is controlled by the choice of base and solvent, showcasing the potential of NHC ligands in synthetic chemistry.

Material Science

In the realm of material science, Qing-Xiang Liu et al. (2011) prepared N-heterocyclic carbene silver(I) cyclophanes with significant recognition capabilities for p-phenylenediamine molecules via fluorescent and UV/vis spectroscopic titrations. These findings indicate the potential for developing new materials with specific molecular recognition abilities.

Molecular Recognition

P. Chaudhuri, B. Ganguly, and S. Bhattacharya (2007) synthesized symmetrical positional isomers of bis-2-(n-pyridyl)-1H-benzimidazoles, demonstrating their AT-specific DNA binding similar to the bisbenzimidazole compound Hoechst 33258. Their study reveals the importance of molecular structure in the recognition and binding affinity to DNA, highlighting potential applications in biochemistry and pharmacology.

Anticancer Research

The synthesis of new benzothiazole acylhydrazones as anticancer agents by Derya Osmaniye et al. (2018) illustrates the ongoing research into benzimidazole derivatives for medicinal applications. Their work on the evaluation of these compounds against various cancer cell lines contributes to the search for more effective anticancer drugs.

Environmental Chemistry

K. F. Khaled (2003) investigated the inhibitory action of benzimidazole derivatives against the corrosion of iron in hydrochloric acid solutions. The study explores the potential of these compounds in protecting metals from corrosion, which is crucial for industrial applications.

properties

IUPAC Name

2,6-difluoro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c19-13-7-5-8-14(20)16(13)18(25)22-21-17(24)12-6-1-2-9-15(12)23-10-3-4-11-23/h1-11H,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKATTHEVKJQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=CC=C2F)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327269
Record name 2,6-difluoro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822308
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

CAS RN

478062-96-3
Record name 2,6-difluoro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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